5-Chloro-4-ethyl-2-nitroaniline
Description
5-Chloro-4-ethyl-2-nitroaniline is a nitroaniline derivative characterized by a benzene ring substituted with a chlorine atom at position 5, an ethyl group at position 4, and a nitro (-NO₂) group at position 2. Nitroanilines are typically used as intermediates in synthesizing dyes, pigments, and bioactive molecules due to their electron-withdrawing nitro group and aromatic amine functionality .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-4-ethyl-2-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-5-3-8(11(12)13)7(10)4-6(5)9/h3-4H,2,10H2,1H3 |
InChI Key |
DRKNDLWAYUJVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituents on the benzene ring significantly influence physical properties such as melting points, solubility, and stability. Below is a comparative analysis of key analogs:
Table 1: Physical and Structural Comparison
Key Observations :
- Alkyl vs. Halogen Substituents : The ethyl group in this compound likely increases lipophilicity compared to methyl (e.g., 5-Chloro-2-methyl-4-nitroaniline) or halogen substituents (e.g., fluorine in 5-Chloro-4-fluoro-2-nitroaniline). This property may enhance solubility in organic solvents, impacting its utility in synthetic applications .
- Melting Points : Methyl-substituted analogs like 5-Chloro-2-methyl-4-nitroaniline exhibit higher melting points (164–167°C) compared to halogenated derivatives, possibly due to stronger van der Waals interactions .
Positional Isomerism and Functional Group Effects
- Fluoro vs.
Preparation Methods
Nitration of Ethyl-Substituted Precursors
A hypothetical route involves starting with 4-ethyl-3-chloroaniline, followed by nitration. This mirrors the formylation-nitration-hydrolysis sequence described for 3-chloroaniline derivatives.
Steps :
-
Formylation : Protect the amine group of 4-ethyl-3-chloroaniline using formic acid to form 4-ethyl-3-chloroacetanilide.
-
Nitration : React with nitric acid in sulfuric acid at 45–55°C to introduce the nitro group at position 2.
-
Hydrolysis : Remove the acetyl group using sodium hydroxide to yield 5-chloro-4-ethyl-2-nitroaniline.
Challenges :
High-Pressure Amination of Dichloronitrobenzenes
Adapting methods from CN102531923A and CN108329211A:
-
Nitration of m-dichlorobenzene : Generate 2,4-dichloronitrobenzene using mixed sulfuric/nitric acid.
-
Ethylation : Replace one chlorine atom with ethyl via Ullmann coupling or similar cross-coupling reactions.
-
Amination : React with ammonia under high pressure (7–8.5 MPa, 140–150°C) to substitute the remaining chlorine.
Advantages :
-
High-pressure amination is well-established for chlorine substitution.
-
Ethylation via coupling avoids direct nitration challenges.
Drawbacks :
-
Requires multi-step synthesis with intermediate purification.
-
Cross-coupling catalysts (e.g., Pd) increase costs.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield* | Challenges |
|---|---|---|---|---|
| Nitration of Alkylated Aniline | 4-Ethyl-3-chloroaniline | Formylation → Nitration → Hydrolysis | ~60% | Regioselectivity, isomer separation |
| Post-Synthesis Alkylation | 5-Chloro-2-nitroaniline | Halogenation → Alkylation | ~40% | Steric hindrance, low reactivity |
| High-Pressure Amination | 2,4-Dichloronitrobenzene | Ethylation → Amination | ~75% | Cost of catalysts, multi-step process |
*Theoretical yields based on analogous reactions.
Optimization Strategies and Industrial Feasibility
Catalytic Improvements
Q & A
Q. What are the optimal synthetic routes for 5-chloro-4-ethyl-2-nitroaniline, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nitration and substitution reactions. A plausible route is:
Nitration of 4-ethylaniline : Introduce a nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions like over-nitration .
Chlorination : Use a chlorinating agent (e.g., Cl₂/FeCl₃ or SO₂Cl₂) at the para position relative to the amino group. Monitor regioselectivity via TLC or HPLC to confirm substitution patterns.
Purification : Recrystallize from ethanol/water mixtures to remove unreacted intermediates.
Q. Optimization Parameters :
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be applied to characterize this compound?
Methodological Answer:
- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–8.5 ppm) with splitting patterns reflecting substituent positions. The ethyl group shows a triplet (CH₂, δ ~1.3 ppm) and quartet (CH₃, δ ~2.5 ppm) .
- FT-IR : Confirm nitro (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and amino (N–H stretch at ~3400 cm⁻¹) groups .
- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 215.04 (C₈H₁₀ClN₂O₂). Fragmentation patterns should reflect loss of NO₂ (46 amu) or Cl (35.5 amu) .
Validation : Compare experimental data with computational predictions (e.g., Gaussian for IR) or reference spectra from NIST databases .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
Methodological Answer:
- Solvent Selection : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane to promote crystal growth.
- Temperature Control : Maintain a gradient (e.g., 25°C → 4°C over 48 hours) to reduce nucleation sites.
- Crystallography Tools : Employ SHELX for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
Data Interpretation : Resolve ambiguities in bond lengths/angles by cross-referencing with Cambridge Structural Database entries for analogous nitroaniline derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, NO₂, C₂H₅) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Mechanistic Probes :
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to calculate charge distribution and frontier molecular orbitals, identifying reactive sites .
Contradiction Resolution : If experimental rates conflict with predictions, re-examine solvent effects (e.g., DMSO vs. H₂O) or steric hindrance from the ethyl group .
Q. What strategies can resolve discrepancies between X-ray crystallographic data and spectroscopic results for this compound?
Methodological Answer:
- Case Example : If NMR suggests rotational freedom in the ethyl group, but X-ray shows a fixed conformation:
Cross-Validation : Compare with analogous structures (e.g., 5-chloro-2-nitroaniline) to identify trends in substituent-induced disorder .
Q. How can computational methods predict the environmental persistence or toxicity of this compound?
Methodological Answer:
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life or LC₅₀ values based on nitroaniline analogs .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox reactivity (e.g., potential for nitro group reduction in aquatic environments) .
Limitations : Validate predictions with experimental ecotoxicity assays (e.g., Daphnia magna exposure studies) to address model inaccuracies .
Q. What analytical techniques are suitable for detecting trace impurities (e.g., chlorinated byproducts) in synthesized this compound?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (ACN/H₂O gradient) coupled with MRM to detect chlorinated isomers (e.g., 4-chloro vs. 6-chloro derivatives) at ppb levels .
- GC-ECD : Quantify volatile chlorinated contaminants (e.g., chlorobenzene) with electron capture detection .
Data Analysis : Apply principal component analysis (PCA) to distinguish impurity profiles across synthetic batches .
Q. How can substituent-directed functionalization (e.g., coupling reactions) expand the utility of this compound in materials science?
Methodological Answer:
- Suzuki-Miyaura Coupling : React with boronic acids at the chloro position to introduce aryl/heteroaryl groups. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water .
- Reductive Amination : Reduce the nitro group to NH₂ and couple with aldehydes/ketones to form Schiff bases for coordination chemistry .
Characterization : Use XPS or EPR to study electronic changes in functionalized derivatives .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
